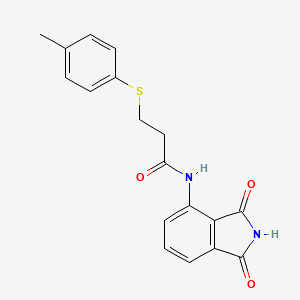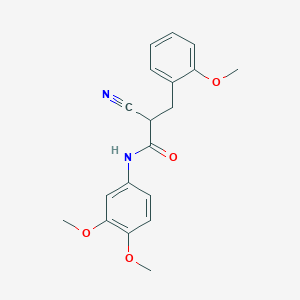![molecular formula C19H20N4O3S B2442430 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2197241-76-0](/img/structure/B2442430.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components that are common in medicinal chemistry, including a benzo[d]oxazole ring and a pyrrolidine ring . Benzo[d]oxazole is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Pyrrolidine is a cyclic amine with a five-membered ring. These structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]oxazole and pyrrolidine rings, along with the thiazol-2-yloxy and pyrrolidin-1-yl functional groups. The exact 3D structure would depend on the specific stereochemistry at the various chiral centers in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings, which could potentially undergo electrophilic aromatic substitution reactions. The amine groups could also participate in reactions such as acylation or alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heterocyclic rings could enhance its solubility in polar solvents .
科学的研究の応用
Novel Synthesis Methods
Research has explored novel synthesis routes for bicyclic compounds with fused rings, including pyrrole, oxazole, and imidazole derivatives, demonstrating the versatility of such structures in organic synthesis (Katritzky, Singh, & Bobrov, 2004). Such methodologies highlight the compound's potential as a precursor for diverse heterocyclic compounds, which are pivotal in drug development and materials science.
Antibacterial Activity
A study on the synthesis and antibacterial screening of thiazolyl pyrazole and benzoxazole derivatives, including compounds similar in structure to the given chemical, has indicated promising antibacterial properties (Landage, Thube, & Karale, 2019). These findings suggest potential applications in developing new antimicrobial agents, underlining the importance of such chemical structures in addressing antibiotic resistance.
Theoretical and Computational Studies
The structural and electronic properties of related compounds have been investigated using density functional theory (DFT), providing insight into their reactivity and interaction with biological targets (Huang et al., 2021). These studies are crucial for understanding the fundamental properties of such molecules and for designing compounds with optimized pharmacological profiles.
Anticancer Evaluation
Synthesis of compounds with similar structures has been evaluated for anticancer activity, highlighting the potential of these molecules in developing novel therapeutic agents (Gouhar & Raafat, 2015). The ability to synthesize and modify such structures opens new avenues for cancer research, where specificity and efficacy are paramount.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-17(22-10-7-13(12-22)25-19-20-8-11-27-19)15-5-3-9-23(15)18-21-14-4-1-2-6-16(14)26-18/h1-2,4,6,8,11,13,15H,3,5,7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMGNOUGGIRABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC(C4)OC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine](/img/structure/B2442349.png)
![N-benzyl-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2442352.png)
![2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2442353.png)
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2442355.png)
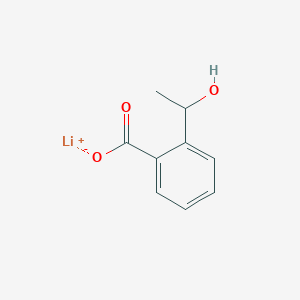
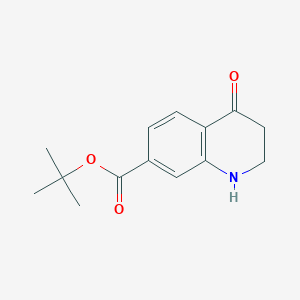
![5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2442359.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)
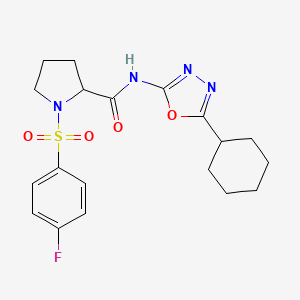
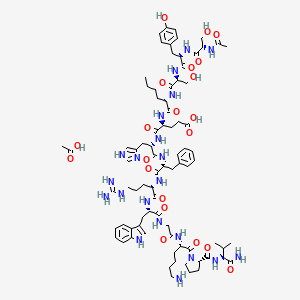
![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)
![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)
